Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate
Description
Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate (ID: 5084-0107) is a benzofuran-based heterocyclic compound with the molecular formula C₂₁H₂₀O₆ and a molecular weight of 368.38 g/mol . The structure features:
- A benzofuran core substituted at positions 2, 3, and 3.
- A 4-methoxyphenyl group at position 2.
- A propanoyloxy (propionyloxy) ester at position 4.
- An ethyl carboxylate group at position 3.
Its structural complexity and ester functionalities make it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-propanoyloxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-18(22)26-15-10-11-17-16(12-15)19(21(23)25-5-2)20(27-17)13-6-8-14(24-3)9-7-13/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVGJDOMCSUTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using reagents like dimethyl sulfate or methyl iodide.
Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and an acid catalyst.
Propanoylation: The propanoyloxy group can be added through an esterification reaction involving propanoic acid and an appropriate activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 5
Compound 5084-0108 : Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate
- Molecular Formula : C₂₂H₂₂O₆ (MW: 382.41 g/mol) .
- Key Difference: The propanoyloxy group at position 5 is replaced with a 2-methylpropanoyloxy (isobutyryloxy) substituent.
CAS 6176-66-5 : Ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
- Molecular Formula : C₂₁H₁₇BrO₆ (MW: 469.27 g/mol) .
- Key Differences :
- Bromine atom at position 4 and formyl group at position 2.
- 3-methylbenzoyloxy substituent at position 5.
- Impact : The electron-withdrawing bromine and formyl groups may enhance electrophilic reactivity, while the bulky 3-methylbenzoyloxy group could influence solubility.
Variations in the Benzofuran Core
Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate
- Molecular Formula: Not explicitly stated, but estimated as C₂₅H₂₈O₇ (MW: ~464.5 g/mol) .
- Key Differences :
- tert-butyl group at position 2 instead of 4-methoxyphenyl.
- 2-(4-methoxyphenyl)-2-oxoethoxy chain at position 5.
- Impact: The tert-butyl group introduces significant steric bulk, likely reducing metabolic degradation.
Functional Group Modifications
Compound 3ka : Ethyl 4-(2-(4-cyanobenzoyl)-3-ethoxy-3-oxopropyl)-2-(4-cyanophenyl)-5-(4-methoxyphenyl)furan-3-carboxylate
- Key Features : Cyanophenyl groups at positions 2 and 4. 4-cyanobenzoyloxy substituent at position 5.
- Impact: The electron-deficient cyano groups enhance polarity and may improve interactions with aromatic receptors.
Research Implications
- Reactivity : Electron-withdrawing groups (e.g., Br, CN) in analogues increase electrophilicity, favoring nucleophilic substitution or cross-coupling reactions .
- Synthetic Accessibility : Branched esters (e.g., isobutyryloxy in 5084-0108) may require more complex acylating agents compared to linear chains .
Biological Activity
Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate, a compound with the CAS number 384364-39-0, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molar mass of 368.38 g/mol. Its structure features a benzofuran core, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 384364-39-0 |
| Molecular Formula | C21H20O6 |
| Molar Mass | 368.38 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research has indicated that compounds containing a benzofuran moiety exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like cisplatin .
Antioxidant Properties
The compound also exhibits antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against cellular damage.
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : It enhances the expression of endogenous antioxidant enzymes, reducing oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes that are crucial for cancer cell survival and proliferation .
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for various pharmacological applications:
- Cancer Therapy : Due to its anticancer properties, it may be developed as a novel chemotherapeutic agent.
- Antioxidant Supplement : Its ability to combat oxidative stress suggests potential use as a dietary supplement for health maintenance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
